7-Bromopyrido[2,3-b]pyrazine-2,3-dione
Description
7-Bromopyrido[2,3-b]pyrazine-2,3-dione (CAS: 168123-82-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molar mass of 242.03 g/mol. Its structure features a pyrido[2,3-b]pyrazine core substituted with a bromine atom at position 7 and two ketone groups at positions 2 and 2. This compound is synthesized via multicomponent reactions involving indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine, catalyzed by p-TSA in ethanol, yielding up to 89% under optimized conditions . Its bromine substituent enhances reactivity in cross-coupling reactions, making it a versatile intermediate in medicinal and materials chemistry .
Properties
Molecular Formula |
C7H2BrN3O2 |
|---|---|
Molecular Weight |
240.01 g/mol |
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H2BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H |
InChI Key |
MPACGGNQZZVGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=O)C(=O)N=C21)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrido[2,3-b]pyrazine Precursors
The most widely reported method involves the bromination of pyrido[2,3-b]pyrazine-2,3-dione. A two-step process begins with the condensation of 5-bromo-2,3-diaminopyridine and oxalic acid under acidic conditions. The reaction proceeds via cyclization, forming the pyrido[2,3-b]pyrazine ring system with a bromine atom at the 7-position.
Reaction Conditions:
Alkylation of 7-Bromopyrido[2,3-b]pyrazine-2,3-dione
Alkylation at the N1 and N4 positions is achieved using alkyl halides under basic conditions. For example, dibutyl derivatives are synthesized via nucleophilic substitution with butyl bromide:
Procedure:
- This compound (1.0 eq) is suspended in dimethylformamide (DMF).
- Potassium carbonate (2.5 eq) and tetra-$$n$$-butylammonium bromide (TBAB, 0.1 eq) are added as base and phase-transfer catalyst, respectively.
- Butyl bromide (2.2 eq) is introduced dropwise at room temperature.
- The mixture is stirred for 6 hr, followed by solvent evaporation and column chromatography (ethyl acetate/hexane).
Microwave-Assisted Synthesis
Solvent-Free Protocol
A solvent- and catalyst-free method utilizes microwave irradiation to accelerate the condensation of 5-bromo-2,3-diaminopyridine with diketones:
Steps:
- Equimolar amounts of 5-bromo-2,3-diaminopyridine and oxalic acid are mixed in a microwave tube.
- Irradiated at 400 W for 3–5 min.
- The crude product is purified via recrystallization.
Advantages:
- Reaction time reduced from hours to minutes.
- Eliminates toxic solvents and catalysts.
- Yield: 82–89%.
Industrial-Scale Production
Optimized Bromination and Purification
For large-scale synthesis, bromine gas or $$N$$-bromosuccinimide (NBS) is preferred due to cost-effectiveness:
Process:
- Pyrido[2,3-b]pyrazine-2,3-dione is dissolved in dichloromethane.
- Bromine (1.1 eq) is added at 0°C, followed by stirring at room temperature for 24 hr.
- The mixture is quenched with sodium thiosulfate, and the product is isolated via filtration.
Yield: 90–92% on multi-kilogram scales.
Purity Control:
- Recrystallization from ethanol/dichloromethane (2:1) achieves >99% purity.
- HPLC analysis confirms residual solvents <10 ppm.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Conditions | Time | Yield (%) | Purity (%) | Scale |
|---|---|---|---|---|---|
| Classical Bromination | Acetic acid reflux | 12 hr | 68–75 | 95–98 | Lab (1–100 g) |
| Alkylation | DMF, RT | 6 hr | 77–85 | 98–99 | Lab (1–50 g) |
| Microwave | Solvent-free, 400 W | 5 min | 82–89 | 97–98 | Lab (1–10 g) |
| Industrial Bromination | CH$$2$$Cl$$2$$, Br$$_2$$ | 24 hr | 90–92 | >99 | Pilot (1–10 kg) |
Mechanistic Insights
Bromination Pathways
Bromine electrophilically attacks the electron-rich C7 position of pyrido[2,3-b]pyrazine-2,3-dione. Density functional theory (DFT) calculations indicate a $$\sigma$$-complex intermediate stabilized by resonance with the adjacent carbonyl groups.
Alkylation Kinetics
The reaction follows an S$$_\text{N}$$2 mechanism, with TBAB enhancing the nucleophilicity of the deprotonated N1/N4 atoms. Steric effects dictate selectivity: bulkier alkyl halides (e.g., allyl bromide) require higher temperatures (60°C) for comparable yields.
Challenges and Solutions
Byproduct Formation
Solvent Residues
- Issue: DMF traces in alkylated products.
- Solution: Post-synthesis washes with 5% LiCl aqueous solution.
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H4BrN3O2
- Molecular Weight : 210.03 g/mol
- Structural Characteristics : The presence of a bromine atom in its structure enhances its reactivity and interaction with biological targets, making it a versatile compound in synthetic chemistry.
Medicinal Chemistry
7-Bromopyrido[2,3-b]pyrazine-2,3-dione serves as an important building block in the development of pharmaceutical agents. Its applications include:
- Kinase Inhibition : The compound has been investigated for its potential to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this compound exhibit significant anticancer properties, with some demonstrating IC50 values comparable to established chemotherapeutics like Adriamycin against various cancer cell lines.
- Anti-inflammatory Effects : This compound also shows promise in treating inflammatory diseases due to its ability to modulate immune responses without significant toxicity.
Biological Research
In proteomics research, this compound is utilized as a biochemical tool for studying protein interactions and functions within biological systems. Its mechanisms of action include:
- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing critical biochemical pathways essential for cellular function.
- Cell Signaling Modulation : It modulates cell signaling pathways that can alter gene expression and cellular metabolism.
Materials Science
The compound's conjugated structure makes it suitable for applications in organic electronics:
- Organic Electronic Materials : Research indicates that pyridine-based compounds like this compound exhibit interesting properties for developing functional materials used in organic electronics.
Case Study 1: Anticancer Activity
Research conducted on various derivatives of this compound revealed significant anticancer activities. For instance, certain derivatives were tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation.
Case Study 2: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on specific protein kinases demonstrated its potential as a therapeutic agent in targeted cancer therapies. The binding affinity of the compound was assessed using surface plasmon resonance techniques.
Mechanism of Action
The mechanism of action of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit DNA synthesis in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues: Substituent Variations
The pyrido[2,3-b]pyrazine-2,3-dione scaffold accommodates diverse substituents, influencing physicochemical and biological properties. Key analogues include:
Key Observations :
Physicochemical Properties
- 7-Bromo derivative : Boiling point 527°C at 760 mmHg; stable under dry, room-temperature storage .
- 8-Chloro derivative : Higher polarity due to chlorine’s electronegativity, impacting solubility in aqueous systems .
- Methyl derivatives : Lower melting points compared to halogenated analogues, attributed to reduced intermolecular halogen bonding .
DAAO Inhibition
The 8-chloro derivative (C₇H₄ClN₃O₂) exhibits potent DAAO inhibition (IC₅₀ < 1 µM) via hydrogen bonding with the enzyme’s active site, demonstrating analgesic effects in rodent models .
Anticancer Activity
The 7-bromo derivative and its 4-methyl analogue (C₈H₇N₃O₂) show promise as covalent KRAS inhibitors, disrupting oncogenic signaling in cancers . The bromine atom’s electrophilicity may facilitate covalent bond formation with KRAS G12C mutants, a mechanism less feasible in non-halogenated analogues.
Thermal Stability and Energetic Properties
Halogenation likely enhances stability but may reduce energy density due to increased molecular weight.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
